N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
Description
N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a benzamide derivative characterized by a 5-nitrofuran-2-ylvinyl substituent attached to the para-position of the benzamide core. Its synthesis likely involves condensation reactions similar to those described for related benzamide derivatives (see ).
Properties
Molecular Formula |
C15H13N3O5 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C15H13N3O5/c16-13(19)9-17-15(20)11-4-1-10(2-5-11)3-6-12-7-8-14(23-12)18(21)22/h1-8H,9H2,(H2,16,19)(H,17,20)/b6-3+ |
InChI Key |
JVHPUBULKBCTOT-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Nitrofuran Moiety: The nitrofuran group can be introduced via a coupling reaction with a vinyl group, often using a palladium-catalyzed Heck reaction.
Addition of the Amino-Oxoethyl Group: This step might involve the reaction of the intermediate compound with glycine or a similar amino acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides or nitrofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Potential anticancer agent due to its ability to interfere with cellular processes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide involves its interaction with molecular targets such as enzymes or DNA. The nitrofuran moiety can generate reactive oxygen species (ROS) that damage cellular components, while the benzamide core can inhibit specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Critical Analysis
Functional Group Impact :
- The target compound ’s 5-nitrofuran-2-ylvinyl group distinguishes it from others by introducing a nitroheterocyclic system, which is often associated with antimicrobial or antiparasitic activity in analogs (e.g., nitrofurantoin). In contrast, the Momelotinib impurity () contains a pyrimidine-morpholine group, which is typical in kinase-targeting drugs.
- The bromo-nitrobenzamide () lacks the glycineamide side chain but shares a nitro group, which may stabilize crystal packing via intermolecular interactions.
Physicochemical Properties :
- The target compound’s molecular weight (316.30) is lower than the Momelotinib impurity (432.48), suggesting better bioavailability. However, solubility data are unavailable for the target, whereas the Momelotinib impurity is DMSO-soluble.
- Methoxy substituents in ’s compound likely improve membrane permeability compared to the polar nitro group in the target.
Synthetic Pathways :
- The target’s synthesis may resemble methods in , where acetic acid or dioxane is used for condensation. In contrast, the Momelotinib impurity likely involves palladium-catalyzed cross-coupling for pyrimidine attachment.
Biological Activity
N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide, often referred to as a nitrofuran derivative, is a compound of considerable interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a nitrofuran moiety, which is known for its diverse biological applications. Its structure can be summarized as follows:
- Chemical Formula : CHNO
- Molecular Weight : 286.29 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that nitrofuran derivatives exhibit significant antimicrobial properties. A study conducted on various nitrofuran compounds showed that they possess potent activity against a range of bacterial strains, including resistant strains. The mechanism of action is primarily through the inhibition of bacterial DNA synthesis.
Table 1: Antimicrobial Activity of Nitrofuran Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Several studies indicate that nitrofuran derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle progression.
Case Study: Anticancer Activity in MCF-7 Cells
In vitro studies using MCF-7 breast cancer cells revealed that this compound exhibited cytotoxic effects with an IC50 value of 12 µM. The treatment led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential mechanism for its anticancer activity.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy, with studies demonstrating its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the nitrofuran ring or the benzamide portion can significantly impact biological activity.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups on the benzene ring enhances antimicrobial activity.
- Chain Length : Increasing the length of the alkyl chain connecting the amino group to the benzamide can improve anticancer potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
